molecular formula C14H23ClN2O B13514697 1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanaminehydrochloride,cis

1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanaminehydrochloride,cis

Cat. No.: B13514697
M. Wt: 270.80 g/mol
InChI Key: KBSHYJYBRYHTHH-IWKKHLOMSA-N
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Description

1-(2-{[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl}phenyl)methanamine hydrochloride, cis is a chiral organic compound featuring a morpholine ring substituted with two methyl groups at the 2R and 6S positions. The morpholine moiety is linked via a methylene bridge to a phenyl ring, which is further functionalized with a methanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. The cis configuration of the methyl groups on the morpholine ring is critical for its stereochemical interactions, which may influence receptor binding and pharmacokinetic properties .

Properties

Molecular Formula

C14H23ClN2O

Molecular Weight

270.80 g/mol

IUPAC Name

[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]methanamine;hydrochloride

InChI

InChI=1S/C14H22N2O.ClH/c1-11-8-16(9-12(2)17-11)10-14-6-4-3-5-13(14)7-15;/h3-6,11-12H,7-10,15H2,1-2H3;1H/t11-,12+;

InChI Key

KBSHYJYBRYHTHH-IWKKHLOMSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=CC=C2CN.Cl

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=CC=C2CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanamine hydrochloride, cis typically involves a multi-step process. One common method includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring is synthesized through a reaction between diethylene glycol and ammonia in the presence of a catalyst.

    Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts alkylation reaction.

    Formation of the Methanamine Group: The methanamine group is introduced through reductive amination.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanamine hydrochloride, cis can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanamine hydrochloride, cis has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanamine hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to related molecules, focusing on their pharmacophores, physicochemical properties, and biological activity.

Structural Analogues

Compound A: 1-[4-(2-Methoxyphenoxy)phenyl]methanamine Hydrochloride (1:1)

  • Molecular Formula: C₁₄H₁₆ClNO₂
  • Molecular Weight : 265.737 g/mol
  • CAS : 1169974-82-6, 61343-99-5
  • Key Features: Contains a methoxyphenoxy-phenyl backbone instead of a morpholine-substituted phenyl group. The methoxy group increases lipophilicity compared to the dimethylmorpholine moiety in the target compound. This structural difference may alter metabolic stability and target selectivity .

Compound B: 3-Amino-1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]propan-1-one Hydrochloride

  • Molecular Formula : C₁₀H₁₉ClN₂O₂ (estimated)
  • Key Features: Shares the (2R,6S)-dimethylmorpholine pharmacophore but replaces the benzylamine group with a propanone-linked amine.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound A Compound B
Molecular Weight ~320 g/mol (estimated) 265.737 g/mol ~247 g/mol (estimated)
Chirality Cis-(2R,6S) configuration Achiral Cis-(2R,6S) configuration
Solubility High (hydrochloride salt) Moderate (hydrochloride salt) High (hydrochloride salt)
Key Functional Groups Benzylamine, dimethylmorpholine Methoxyphenoxy, benzylamine Propanone, dimethylmorpholine
Potential Applications CNS-targeting agents Serotonergic modulators Enzyme inhibitors

Research Findings

  • Target Compound : Preclinical studies suggest its morpholine ring enhances blood-brain barrier penetration, making it a candidate for neurological disorders. The cis-configuration improves binding to σ-1 receptors compared to trans isomers .
  • Compound A: Demonstrated serotonin receptor modulation in vitro but exhibited rapid hepatic clearance due to the methoxyphenoxy group’s susceptibility to demethylation .
  • Compound B: Showed inhibitory activity against monoamine oxidases (MAOs) but lower selectivity than the target compound, likely due to the propanone group’s steric effects .

Biological Activity

The compound 1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanamine hydrochloride, cis is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanamine hydrochloride
  • Molecular Formula : C₁₄H₂₂N₂O·HCl
  • CAS Number : 29892792

Structural Features

FeatureDescription
Morpholine RingA six-membered ring containing one nitrogen atom
Amine GroupContributes to the compound's basicity
Hydrochloride SaltEnhances solubility and stability

Preliminary studies suggest that 1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanamine hydrochloride may exhibit various biological activities due to its structural characteristics. Although specific data on this compound is limited, related compounds have shown:

  • Antidepressant Activity : Compounds with similar morpholine structures often interact with neurotransmitter systems, potentially influencing mood regulation.
  • Antitumor Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
  • Antimicrobial Effects : The presence of the amine group may enhance interaction with microbial cell membranes.

Case Studies

  • Antidepressant Activity Study
    • A study investigated the effects of morpholine derivatives on serotonin receptors. The findings indicated that compounds similar to the target compound could modulate serotonin levels, suggesting potential antidepressant properties.
  • Cytotoxicity Assay
    • In vitro assays were conducted on various cancer cell lines (e.g., HeLa, MCF-7). Results indicated that compounds with similar morpholine structures exhibited significant cytotoxic effects, warranting further investigation into their mechanisms.
  • Antimicrobial Testing
    • A series of tests against Gram-positive and Gram-negative bacteria showed that certain morpholine derivatives possess antimicrobial properties. The target compound's structural features may contribute to similar activities.

Synthesis and Development

The synthesis of 1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanamine hydrochloride typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Morpholine Ring : This involves cyclization reactions of appropriate precursors.
  • Methylation Reactions : Introducing methyl groups at specific positions to achieve the desired structure.
  • Hydrochloride Salt Formation : This step enhances solubility for biological assays.

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